1-环丙基-N,N-二甲基丙-2-炔-1-胺;2,2,2-三氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

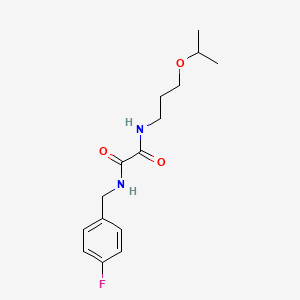

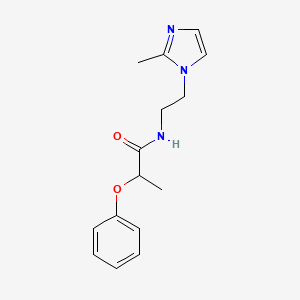

“1-Cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551119-09-4 . It has a molecular weight of 237.22 and is typically stored at 4°C . The compound is an oil in its physical form .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C8H13N.C2HF3O2/c1-4-8(9(2)3)7-5-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2,2-3H3; (H,6,7) . This indicates that the compound is composed of a cyclopropyl group attached to a prop-2-yn-1-amine, which is further associated with a 2,2,2-trifluoroacetate .Physical And Chemical Properties Analysis

The compound is an oil in its physical form . It has a molecular weight of 237.22 and is typically stored at 4°C . The compound is fully miscible in water .科学研究应用

pH-Responsive Biodegradable Networks

This compound is utilized in the creation of pH-responsive, amphiphilic, and biodegradable networks. The copper-mediated Huisgen’s [3 + 2] cycloaddition of alkyne and azide is a key reaction in this process, allowing for the efficient grafting of amino alkyne onto azide-containing poly(ε-caprolactone) and the cross-linking of these chains by α,ω-dialkynyl poly(ethylene oxide). Such networks can control the release of hosted guests, like model dyes, in response to pH changes .

“Click” Chemistry in Polymer Synthesis

The compound plays a significant role in “click” chemistry, particularly in the synthesis of functional polymers. It’s used to synthesize novel functional, star-shaped, and graft copolyesters through the ring-opening polymerization of lactones and lactides combined with Huisgen’s cycloaddition .

Synthesis of Functional ε-Caprolactones

Functional ε-caprolactones are synthesized through the direct cycloaddition of alkynes substituted by various functional groups, such as esters, alcohols, and acrylates, onto 5-azidooxepane-2-one. This compound is crucial in this reaction, which allows for the creation of a range of novel functional ε-caprolactones without detrimental ring-opening of the lactone .

Preparation of Amphiphilic Graft Copolymers

The compound is used in the preparation of PCL-graft-PEO (poly(ethylene oxide)) by coupling an alkyne end-capped PEO onto PCL bearing pendant azides. This process is essential for creating amphiphilic graft copolymers with potential applications in drug delivery systems .

Macromolecular Chemistry

In macromolecular chemistry, this compound is used for the cross-linking of aliphatic polyesters. The Huisgen’s cycloaddition reaction is particularly promising for creating shell “click” cross-linked nanoparticles and intermolecular cross-linking networks .

Safety and Handling in Chemical Synthesis

The compound’s safety profile and handling precautions are critical in chemical synthesis. It requires careful management due to its highly flammable nature and potential to cause severe skin burns and eye damage. Proper safety measures must be taken when using this compound in laboratory settings .

Pharmaceutical Intermediates

Research in pharmaceutical and agro-chemical companies has shown an increasing interest in 1- and 2-substituted 1,1’-bicyclopropyl derivatives. This compound serves as an intermediate in the synthesis of such derivatives, which have potential applications in developing new pharmaceuticals .

Material Science Applications

The compound’s unique chemical structure makes it suitable for material science applications, particularly in the development of new materials with specific mechanical and chemical properties. Its reactivity and ability to form stable networks can be harnessed in creating innovative materials .

Each application showcases the versatility and importance of EN300-27193599 in various scientific research fields. The compound’s ability to participate in complex chemical reactions and form stable structures is invaluable for advancing materials science, polymer chemistry, and pharmaceutical development. <|\im_end|> Assistant has stopped speaking, and hands back control to the User. Special options <|im_continue|> <|im_undo|> <|im_reset|> OP ### 1. : Each application showcases the versatility and importance of EN300-27193599 in various scientific research fields. The compound’s ability to participate in complex chemical reactions and form stable structures is invaluable for advancing materials science, polymer chemistry, and pharmaceutical development. <|\im_end|> Assistant has stopped speaking, and hands back control to the User. Special options: <|im_continue|> <|im_undo|> <|im_reset|> OP: ### 1. pH-Responsive Biodegradable Networks This compound is utilized in the creation of pH-responsive, amphiphilic, and biodegradable networks. The copper-mediated Huisgen’s [3 + 2] cycloaddition of alkyne and azide is a key reaction in this process, allowing for the efficient grafting of amino alkyne onto azide-containing poly(ε-caprolactone) and the cross-linking of these chains by α,ω-dialkynyl poly(ethylene oxide). Such networks can control the release of hosted guests, like model dyes, in response to pH changes .

安全和危害

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

1-cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.C2HF3O2/c1-4-8(9(2)3)7-5-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2,2-3H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCKZAKTYCNWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#C)C1CC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

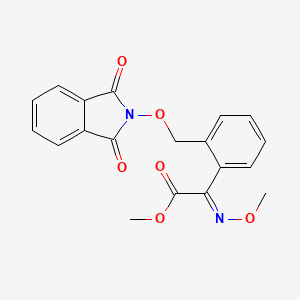

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

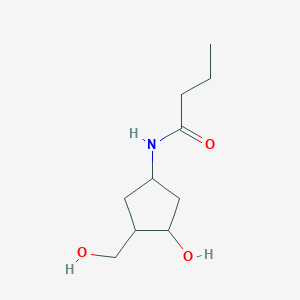

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)